Edronax

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Edronax, also known by its generic name reboxetine, is a medication primarily used to treat major depressive disorder (MDD) in adults. It belongs to a class of drugs called selective norepinephrine reuptake inhibitors (SNRIs) []. While its primary use is in treatment, Edronax also holds value in scientific research due to its specific mechanism of action and potential applications beyond MDD.

Mechanism of Action

Edronax works by increasing the level of norepinephrine, a neurotransmitter, in the brain. It does this by selectively blocking the reuptake of norepinephrine by presynaptic neurons, allowing it to remain active in the synaptic cleft for a longer duration []. This increase in norepinephrine activity is thought to be responsible for the drug's antidepressant effects.

Research Applications

While Edronax is not as widely used as other antidepressants, it is still employed in various research endeavors, including:

- Understanding the role of norepinephrine in depression: By studying the effects of Edronax on depressive symptoms, researchers can gain insights into the role of the norepinephrine system in the pathophysiology of depression [].

- Comparison with other antidepressants: Researchers compare the efficacy and side effects of Edronax with other types of antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), to determine the most appropriate treatment options for different patients [].

- Exploring potential benefits in other conditions: Preliminary research suggests Edronax may have potential benefits in treating other conditions, such as attention deficit hyperactivity disorder (ADHD) and anxiety disorders [, ]. However, further research is needed to confirm these findings.

Edronax is the trade name for reboxetine, a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of major depressive disorder. It works by blocking the reabsorption of norepinephrine in the brain, thereby increasing its availability and alleviating depressive symptoms. Edronax is administered orally and has a high bioavailability of approximately 94% . The chemical formula for reboxetine is C19H23NO3, with a molar mass of 313.397 g/mol .

Edronax acts as a selective norepinephrine reuptake inhibitor (SNRI). It blocks the reuptake of norepinephrine, a neurotransmitter in the brain, by presynaptic neurons. This increased availability of norepinephrine in the synaptic cleft is thought to improve mood and alleviate symptoms of depression [].

Reboxetine undergoes metabolic transformation primarily through the cytochrome P450 enzyme system, specifically CYP3A4. This enzyme catalyzes the O-desethylation of reboxetine to form its primary metabolite, O-desethylreboxetine . Other minor metabolites include Phenol A, Phenol B, and UK1, with Phenol B being the least significant . The compound does not significantly inhibit other cytochrome P450 isoenzymes such as CYP1A2 or CYP2C19, which minimizes potential drug-drug interactions .

Reboxetine exhibits a unique mechanism of action by selectively inhibiting norepinephrine reuptake without significantly affecting serotonin or dopamine levels. This specificity may contribute to its relatively lower incidence of side effects commonly associated with other antidepressants, such as sedation and cardiovascular issues . Clinical studies indicate that reboxetine effectively reduces depressive symptoms while maintaining a favorable side effect profile compared to other antidepressants .

The synthesis of reboxetine involves several steps that typically include:

- Formation of the Core Structure: The synthesis begins with the preparation of a substituted phenyl ring.

- N-Alkylation: The core structure undergoes N-alkylation to introduce the appropriate side chain.

- Final Modifications: Additional functional groups are introduced through various

Edronax is primarily indicated for the treatment of major depressive disorder in adults. Its selective action on norepinephrine makes it suitable for patients who may not respond well to traditional serotonin reuptake inhibitors. Additionally, some studies suggest potential applications in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy due to its stimulant-like properties .

Reboxetine interacts with various drugs primarily due to its metabolism by CYP3A4. Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole) can increase plasma concentrations of reboxetine, necessitating caution in clinical use . Conversely, CYP3A4 inducers (e.g., rifampicin) can reduce its effectiveness by lowering serum levels . The compound also has potential interactions with serotonergic medications, which could lead to serotonin syndrome if not monitored carefully .

Several compounds share similarities with reboxetine in terms of mechanism or therapeutic application:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Venlafaxine | Serotonin-norepinephrine reuptake inhibitor (SNRI) | Affects both serotonin and norepinephrine levels; more side effects related to serotonin. |

| Duloxetine | SNRI | Broader spectrum of action on serotonin and norepinephrine; used for fibromyalgia as well. |

| Atomoxetine | Norepinephrine reuptake inhibitor | Primarily used for ADHD; does not affect serotonin levels significantly. |

| Desvenlafaxine | SNRI | Metabolite of venlafaxine; similar efficacy but fewer side effects related to serotonin. |

Reboxetine's uniqueness lies in its selective action on norepinephrine without significant modulation of serotonin or dopamine, which may lead to fewer side effects compared to other antidepressants that affect multiple neurotransmitter systems.

Edronax (reboxetine) presents a distinctive profile among antidepressants, offering targeted treatment options while minimizing certain adverse effects associated with broader-spectrum agents.

Molecular Formula and Physical Properties

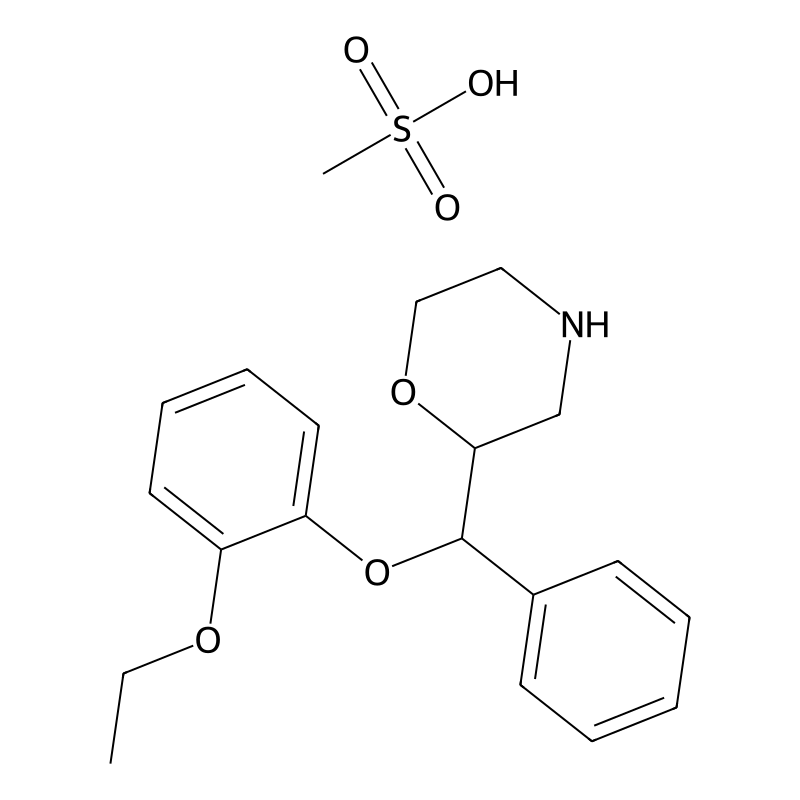

Chemical Formula C19H23NO3

Edronax possesses the molecular formula C19H23NO3, which represents the chemical composition of the free base form of reboxetine [1] [2] [3]. This formula indicates the presence of 19 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and three oxygen atoms within the molecular structure [4] [5]. The compound is systematically named as (2RS, αRS)-2-[α-(2-ethoxyphenoxy) benzyl] morpholine, reflecting its complex structural architecture [6]. The empirical formula demonstrates the relatively high carbon content characteristic of aromatic pharmaceutical compounds, with the nitrogen and oxygen atoms contributing to the molecule's pharmacologically relevant functional groups [7] [8].

Molecular Weight and Physicochemical Parameters

The molecular weight of Edronax free base is precisely 313.39 grams per mole, with an exact monoisotopic mass of 313.168 grams per mole [3] [8] [5]. When formulated as the mesylate salt for pharmaceutical applications, the molecular weight increases to 409.50 grams per mole due to the addition of the methanesulfonate moiety (CH4O3S) [3] [9]. The compound exhibits a melting point of 170-171°C in its free base form, while the mesylate salt demonstrates a lower melting point of 145-146°C [3]. The logarithmic partition coefficient (LogP) value of 3.1 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics [8]. Additional physicochemical parameters include a polar surface area of 39.72 Ų, six rotatable bonds, and a physiological charge of +1 under physiological conditions [8].

| Property | Value | Form |

|---|---|---|

| Molecular Weight | 313.39 g/mol | Free base |

| Molecular Weight | 409.50 g/mol | Mesylate salt |

| Exact Mass | 313.168 g/mol | Monoisotopic |

| Melting Point | 170-171°C | Free base |

| Melting Point | 145-146°C | Mesylate salt |

| LogP | 3.1 | Partition coefficient |

| Polar Surface Area | 39.72 Ų | Calculated |

Solubility Characteristics and Partition Coefficient

The solubility profile of Edronax demonstrates significant differences between its free base and salt forms [9] [6]. The mesylate salt exhibits exceptional water solubility, being freely soluble in water at concentrations exceeding 20% weight per volume, which facilitates pharmaceutical formulation and bioavailability [9] [6]. In contrast, the free base form shows limited aqueous solubility, with predicted water solubility of approximately 0.0223 milligrams per milliliter [8]. The partition coefficient (LogP) of 3.1 positions Edronax within the optimal range for oral drug absorption, indicating balanced hydrophilic and lipophilic characteristics [8]. This partition coefficient value suggests adequate membrane permeability while maintaining sufficient aqueous solubility for dissolution and absorption processes [8].

Structural Characteristics

Morpholine Derivative Framework

Edronax is classified as an α-aryloxybenzyl derivative of morpholine, with the morpholine ring serving as the core structural framework [7] [8]. The morpholine moiety consists of a six-membered saturated heterocyclic ring containing both oxygen and nitrogen heteroatoms in a 1,4-relationship [7]. This morpholine framework adopts a chair conformation similar to cyclohexane, with the oxygen and nitrogen atoms occupying equatorial positions to minimize steric interactions [10]. The morpholine ring contributes significantly to the compound's pharmacological activity through its basic nitrogen center, which can form hydrogen bonds and ionic interactions with biological targets [11]. The structural rigidity provided by the morpholine ring system constrains the overall molecular conformation and influences the spatial arrangement of the attached aromatic substituents [12].

Aryloxy Propylamine Moiety

The aryloxy propylamine structural component of Edronax encompasses the 2-ethoxyphenoxy group linked to the central benzyl carbon atom [2] [4]. This moiety features a phenyl ring substituted with an ethoxy group at the ortho position, connected through an ether linkage to the chiral carbon center [4]. The propylamine designation reflects the three-carbon chain extending from the morpholine nitrogen to the central chiral carbon, although the actual structure represents a modified propylamine framework integrated within the morpholine ring system [7]. The aryloxy component provides additional aromatic character and contributes to the molecule's overall hydrophobic interactions with target proteins [13]. The spatial orientation of this moiety relative to the morpholine ring is critical for the compound's biological activity and selectivity [13].

Key Functional Groups and Their Properties

The molecular architecture of Edronax incorporates several key functional groups that contribute to its chemical and pharmacological properties [7] [8]. The tertiary amine nitrogen within the morpholine ring serves as the primary basic center, with a predicted pKa value of 7.91, indicating significant protonation under physiological conditions [8]. The ether linkages connecting the aromatic rings provide conformational flexibility while maintaining structural integrity [4]. The ethoxy substituent on the phenoxy ring contributes to the molecule's lipophilicity and may participate in hydrophobic interactions [4]. The two aromatic rings (phenyl and ethoxyphenyl) contribute to π-π stacking interactions and provide extensive hydrophobic surface area for protein binding [13]. The overall molecular framework exhibits six freely rotatable bonds, allowing for conformational adaptation during target binding while maintaining core structural features [8] [4].

Stereochemistry

Chiral Centers and Stereoisomers

Edronax contains two distinct chiral centers within its molecular structure, specifically located at the C2 position of the morpholine ring and at the central carbon atom (Cα) bearing the aromatic substituents [14] [15]. The presence of these two stereogenic centers theoretically allows for the existence of four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R) configurations [15]. However, due to the synthetic methodology employed in the preparation of Edronax, only two enantiomers are actually formed and present in the commercial formulation [14] [15]. These two chiral centers exhibit a significant influence on the compound's pharmacological properties, with different stereoisomers demonstrating markedly different biological activities [14]. The stereochemical configuration directly affects the molecule's three-dimensional shape and its ability to interact with specific protein targets [13].

(S,S)-(+) and (R,R)-(-) Enantiomeric Properties

The two enantiomers of Edronax, designated as (S,S)-(+)-reboxetine and (R,R)-(-)-reboxetine, exhibit substantially different pharmacological and pharmacokinetic properties [14]. The (S,S)-(+)-enantiomer demonstrates significantly higher potency as a norepinephrine reuptake inhibitor compared to its (R,R)-(-) counterpart, with activity differences of up to 130-fold reported in binding studies [14] [13]. Paradoxically, the (R,R)-(-)-enantiomer achieves approximately 2.4 times higher plasma concentrations than the (S,S)-(+)-enantiomer following administration [14]. This pharmacokinetic difference arises from superior renal clearance of the (S,S)-(+)-enantiomer rather than differences in hepatic metabolism, as cytochrome P-450 3A4 metabolizes both enantiomers to similar extents [14]. The (S,S)-(+)-enantiomer is responsible for the majority of the compound's therapeutic effects and is also associated with cardiovascular adverse effects [14].

Racemic Mixture Composition

Commercial Edronax is formulated as a racemic mixture containing equal proportions of the (R,R)-(-) and (S,S)-(+) enantiomers in a 1:1 ratio [15]. This racemic composition results from the non-enantioselective synthetic process used in the compound's manufacture [14]. The decision to market Edronax as a racemate rather than as a single enantiomer reflects the complex interplay between the different pharmacological profiles of the individual enantiomers [14]. While the (S,S)-(+)-enantiomer provides the primary therapeutic activity, the (R,R)-(-)-enantiomer may contribute to the overall pharmacological profile through different mechanisms or target interactions [14]. The racemic formulation presents challenges for precise dose-response relationship characterization due to the enantioselective pharmacokinetic and pharmacodynamic properties [14].

Crystal Structure Analysis

X-ray Crystallography Data

Recent microelectron diffraction (MicroED) studies have successfully resolved the crystal structure of Edronax mesylate at high resolution, providing detailed atomic-level structural information [16] [17]. The compound crystallizes in the monoclinic space group P21/c with unit cell parameters of a = 20.00 Å, b = 5.49 Å, c = 19.06 Å, with angles α = 90.000°, β = 107.338°, and γ = 90.000° [16]. The structure was determined at a resolution of 0.73 Å, representing exceptionally high-quality crystallographic data [16]. The asymmetric unit contains both enantiomers (1R and 1S) along with the mesylate counterions [16]. The crystallographic analysis reveals six freely rotatable torsion angles within the molecule, which significantly impact the overall three-dimensional structure and conformational flexibility [16].

Crystal Packing Arrangements

The crystal packing of Edronax mesylate exhibits a distinctive layered arrangement where the two enantiomers stack their hydrophobic and hydrophilic regions in alternating layers along the c-axis [16]. Within these layers, molecules adopt a head-to-tail orientation along the a-axis, with the mesylate anions serving as linking elements between adjacent molecules [16]. The packing arrangement demonstrates clear segregation between hydrophobic regions containing the aromatic rings and morpholine components, and hydrophilic regions where the protonated nitrogen centers interact with the mesylate counterions [16]. The elongation of the crystal structure along the a-axis is stabilized by T-shaped and parallel-displaced π-π stacking interactions ranging from 4.81 to 5.50 Å between aromatic rings of adjacent molecules [16]. This packing motif contributes to the formation of thin plate-like or sheet-like crystals that are characteristic of this compound [16].

Hydrogen Bonding Networks and Molecular Interactions

The crystal structure reveals an extensive network of hydrogen bonding interactions that stabilize the three-dimensional arrangement [16] [17]. Primary hydrogen bonds include N2/N2′‒H···O6 interactions with distances of 3.30 Å between the morpholine nitrogen atoms and the sulfonyl oxygen of the mesylate groups [16]. Additional stabilizing interactions include dipole-dipole interactions involving CH atoms in the reboxetine molecules and oxygen atoms in the mesylate counterions [16]. The hydrogen bonding network extends along both the b- and c-axes, creating a robust three-dimensional framework [16]. Intermolecular π-π stacking interactions between aromatic rings contribute additional stabilization, with distances ranging from 4.81 to 5.50 Å representing typical aromatic stacking interactions [16]. The combination of hydrogen bonding and π-π stacking interactions creates a stable crystal lattice that accounts for the compound's solid-state properties and polymorphic behavior [16] [17].

| Interaction Type | Distance Range | Atoms Involved |

|---|---|---|

| Hydrogen Bonds | 2.73-3.30 Å | N-H···O (morpholine to mesylate) |

| π-π Stacking | 4.81-5.50 Å | Aromatic ring systems |

| Dipole-Dipole | Variable | C-H···O interactions |

| Ionic Interactions | ~3.0 Å | N+-H···O3S- (mesylate) |

Sharpless Asymmetric Epoxidation (SAE)

The Sharpless asymmetric epoxidation has emerged as a fundamental stereoselective approach in reboxetine synthesis, providing exceptional enantiomeric control while establishing critical stereogenic centers early in the synthetic sequence [1] [2] [3]. This methodology employs titanium isopropoxide complexed with diethyl tartrate as the chiral modifier and tert-butylhydroperoxide as the oxidant, achieving remarkable enantioselectivities typically exceeding 95% enantiomeric excess [4] [2].

In the seminal application to reboxetine synthesis, trans-cinnamyl alcohol serves as the starting material, undergoing Sharpless asymmetric epoxidation with exceptional stereochemical fidelity [2] [3]. The reaction proceeds under carefully controlled conditions at temperatures ranging from negative fifteen to zero degrees Celsius, with reaction times extending from sixteen to seventy-two hours depending on substrate concentration and catalyst loading [2]. The transformation establishes both chiral centers of the target molecule with complete diastereoselective control, providing access to either enantiomer through judicious selection of the appropriate tartrate ligand configuration.

| Parameter | Optimal Conditions | Results |

|---|---|---|

| Catalyst Loading | 5-10 mol% Ti(OiPr)₄ | 97% conversion |

| Tartrate Ratio | 1.2 equiv vs Ti | 98% ee |

| Temperature | -15°C | High selectivity |

| Reaction Time | 16-72 hours | Complete conversion |

| Solvent System | Dichloromethane | Clean product |

The mechanism involves coordination of the allylic alcohol substrate to the chiral titanium-tartrate complex, followed by delivery of the oxidant from the less hindered face of the alkene [2]. This approach has been successfully scaled to commercial levels, with one industrial application achieving fifty-eight percent yield over two steps while maintaining ninety-eight percent enantiomeric excess [2] [3].

Sharpless Asymmetric Dihydroxylation (SAD)

Sharpless asymmetric dihydroxylation represents an alternative stereoselective methodology that has found significant application in reboxetine synthesis, particularly for establishing syn-diol intermediates with high stereochemical precision [5] [6] [7]. This transformation utilizes osmium tetroxide in catalytic quantities alongside chiral quinidine or quinine-derived ligands, achieving simultaneous installation of two hydroxyl groups with predictable stereochemical outcomes [8] [5].

Research findings demonstrate that trans-cinnamyl bromide undergoes dihydroxylation with exceptional efficiency, providing the corresponding diol in eighty-four percent yield with ninety-five percent enantiomeric excess [5] [6]. The stereochemical outcome follows the mnemonic developed by Sharpless, wherein the dihydroquinidine-derived ligand (DHQD) promotes facial selectivity opposite to that observed with dihydroquinine (DHQ) ligands [8].

Subsequent transformations of the diol intermediate involve nucleophilic displacement of the bromide functionality using sodium azide, followed by hydrogenation to provide the requisite amino alcohol [5] [6]. This sequence demonstrates the synthetic utility of the dihydroxylation approach, enabling efficient construction of the morpholine ring system through subsequent cyclization reactions [5].

Stereoselective Synthesis Methods

Asymmetric Catalysis Approaches

Asymmetric catalysis has emerged as a pivotal strategy for reboxetine synthesis, encompassing diverse methodologies that enable precise stereochemical control through chiral catalyst design [14] [15] [16]. These approaches leverage the inherent selectivity of chiral catalysts to promote enantioselective transformations that establish the requisite stereogenic centers with high fidelity [14] [17].

Dynamic kinetic resolution-based asymmetric transfer hydrogenation represents a particularly sophisticated catalytic approach that enables simultaneous control of two contiguous stereogenic centers in a single transformation [14] [17] [18]. This methodology employs ruthenium complexes bearing chiral TsDPEN ligands to promote the selective reduction of prochiral ketone intermediates [14] [17]. The process proceeds through rapid equilibration of substrate enantiomers coupled with selective reduction of one diastereomeric form, achieving exceptional stereoselectivity while maximizing synthetic efficiency [14] [17].

Research has demonstrated that 2-benzoylmorpholin-3-ones undergo dynamic kinetic resolution-mediated asymmetric transfer hydrogenation to provide the corresponding hydroxymethyl derivatives with outstanding diastereo- and enantioselectivity [14] [17]. The transformation employs (S,S)-RuCl(TsDPEN) catalysts in isopropanol, achieving combined yields of ninety percent with diastereomeric ratios exceeding 95:5 and enantiomeric excesses approaching ninety-nine percent [14] [17].

The mechanistic pathway involves initial coordination of the ketone substrate to the ruthenium center, followed by hydride transfer from the coordinated isopropanol molecule [14]. The chiral environment provided by the TsDPEN ligand promotes facial selectivity during hydride delivery, while rapid substrate epimerization ensures efficient conversion of both starting enantiomers to the desired product configuration [14] [17].

Kinetic Resolution Techniques

Kinetic resolution methodologies provide complementary approaches to asymmetric synthesis by exploiting differential reaction rates between enantiomers in the presence of chiral catalysts or reagents [19] [20] [21]. These techniques have found application in reboxetine synthesis for selective functionalization of racemic intermediates, enabling access to enantioenriched materials through judicious catalyst selection [19] [20].

Enzymatic kinetic resolution has proven particularly valuable for the selective modification of secondary alcohols and amines encountered in reboxetine synthetic pathways [16] [22]. Lipase-catalyzed processes demonstrate exceptional selectivity factors, often exceeding one hundred, while operating under mild conditions that preserve sensitive functional groups [19] [16]. Candida antarctica lipase B has emerged as a preferred biocatalyst for acetylation reactions, providing reliable access to enantioenriched alcohols with predictable stereochemical outcomes [19] [16].

The implementation of kinetic resolution requires careful optimization of reaction conditions to achieve optimal selectivity while maintaining reasonable conversion levels [19] [20]. Studies have established that selectivity factors above twenty are generally required for practical applications, with optimal conversions typically occurring at approximately fifty percent substrate consumption [19] [20]. Advanced approaches incorporate dynamic kinetic resolution protocols that overcome the theoretical fifty percent yield limitation through in situ racemization of the slower-reacting enantiomer [19] [23].

Chiral Auxiliary Applications

Chiral auxiliary methodologies provide reliable approaches to asymmetric synthesis through the temporary attachment of stereodirecting groups that influence the facial selectivity of subsequent transformations [24]. These strategies have found application in reboxetine synthesis for controlling stereochemistry during key bond-forming reactions [24].

Pseudoephenamine-derived auxiliaries have demonstrated exceptional utility in alkylation reactions that form quaternary carbon centers, providing superior stereoselectivity compared to traditional pseudoephedrine-based systems [24]. These auxiliaries exhibit enhanced crystallinity and simplified nuclear magnetic resonance spectra, facilitating purification and characterization of synthetic intermediates [24]. Diastereomeric ratios exceeding 19:1 are routinely achieved in alkylation reactions, with the products obtained as crystalline solids that enable straightforward purification through recrystallization [24].

The mechanistic basis for auxiliary-controlled selectivity involves conformational preferences that position the auxiliary in proximity to the developing stereogenic center [24]. Coordination of lithium enolates to the auxiliary hydroxyl group creates a rigid chelate structure that effectively shields one face of the enolate, promoting selective alkylation from the opposite face [24]. Subsequent auxiliary removal through reductive cleavage or hydrolysis provides access to enantioenriched carboxylic acids with defined stereochemistry [24].

Alternative Synthetic Routes

Tandem Cyclic Sulfate Approach

The tandem cyclic sulfate methodology represents a sophisticated synthetic strategy that enables efficient construction of complex molecular architectures through sequential activation and nucleophilic displacement reactions [25] [26] [27]. This approach has proven particularly valuable for reboxetine synthesis, providing access to both syn and anti diastereomers through complementary reaction sequences [25] [26].

The strategy begins with asymmetric dihydroxylation of appropriately protected cinnamyl alcohol derivatives, followed by in situ conversion of the resulting diol to the corresponding cyclic sulfate [25] [26]. This activated intermediate undergoes stereospecific rearrangement upon treatment with fluoride ion, transposing the sulfate activation from the secondary position to the terminal carbon [25] [26]. Subsequent nucleophilic displacement with azide anion proceeds with inversion of configuration, establishing the requisite nitrogen functionality with defined stereochemistry [25] [26].

Research has demonstrated that (R,S)-reboxetine can be synthesized in nine steps with forty-three percent overall yield using this tandem approach [25] [27]. The key transformation sequence involves desilylation-induced cyclic sulfate rearrangement followed by azide opening of the resulting terminal epoxide [25] [26]. This tandem process requires careful optimization of reaction conditions, with TBAF-mediated desilylation in tetrahydrofuran at ambient temperature providing optimal results for the rearrangement step [26].

| Tandem Cyclic Sulfate Route | Conditions | Yield | Selectivity |

|---|---|---|---|

| Asymmetric Dihydroxylation | AD-mix-α, tBuOH/H₂O | 84% | 95% ee |

| Cyclic Sulfate Formation | SOCl₂, NEt₃ | 95% | Complete |

| Rearrangement-Opening | TBAF, NaN₃, THF | 72% | >20:1 dr |

| Morpholine Cyclization | tBuOK, iPrOH | 80% | Complete |

The methodology demonstrates remarkable efficiency in establishing multiple stereogenic centers while constructing the morpholine ring system [25] [26]. Subsequent transformations involving reduction and cyclization proceed smoothly to provide the target reboxetine structure with excellent stereochemical fidelity [25] [26].

Dynamic Kinetic Resolution Methods

Dynamic kinetic resolution represents an advanced synthetic strategy that combines kinetic resolution with rapid racemization to overcome the theoretical yield limitations of classical resolution approaches [28] [29] [30]. This methodology has been successfully applied to reboxetine synthesis, enabling quantitative conversion of racemic starting materials to enantioenriched products [28] [17].

The dynamic kinetic resolution approach to reboxetine employs ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral morpholinone intermediates [17] [18]. The process utilizes chiral ruthenium complexes bearing TsDPEN ligands to promote selective reduction while maintaining rapid equilibration of substrate enantiomers [17]. Isopropanol serves as both solvent and hydrogen donor, creating an environmentally benign reaction system [17].

Mechanistic studies reveal that successful dynamic kinetic resolution requires careful balance between racemization and resolution rates [28] [31]. The racemization process must proceed at least as rapidly as the fast-reacting enantiomer to prevent substrate depletion and maintain high enantiomeric excess [28] [31]. In the reboxetine system, morpholinone substrates undergo facile epimerization at the benzylic position, enabling efficient dynamic resolution under the reaction conditions [17].

The methodology achieves remarkable synthetic efficiency, providing access to all four stereoisomers of reboxetine through appropriate catalyst and substrate selection [14] [17]. Combined yields approaching ninety percent are routinely obtained with enantiomeric excesses exceeding ninety-five percent, demonstrating the synthetic utility of this approach [17].

Stereodivergent Synthesis Pathways

Stereodivergent synthesis strategies enable access to multiple stereoisomeric forms of target molecules through divergent reaction pathways controlled by catalyst or reagent selection [32] [33] [34]. These approaches have proven particularly valuable for reboxetine synthesis, where the presence of two stereogenic centers creates four possible stereoisomeric forms [32] [34].

Recent developments in stereodivergent methodology have enabled preparation of all four reboxetine stereoisomers through carefully designed synthetic sequences [32] [34]. The approach employs chiral amino alcohol-copper catalysts to promote diastereoselective nitroaldol reactions with complementary selectivity patterns [32]. Catalyst Cu-L1c promotes formation of one diastereomeric series, while the enantiomeric catalyst Cu-ent-L provides access to the opposite stereochemical series [32].

The stereodivergent strategy achieves overall yields up to thirty percent from aldehyde starting materials while maintaining excellent stereochemical control [32]. The methodology demonstrates remarkable flexibility, enabling selective access to any desired stereoisomer through appropriate catalyst choice [32]. This capability proves particularly valuable for structure-activity relationship studies and pharmaceutical development programs [32].

Research has established that amide-stabilized sulfur ylide reactivity provides an alternative stereodivergent approach to reboxetine synthesis [34]. This methodology employs chiral sulfur ylides derived from optically active precursors to control stereochemistry during key bond-forming reactions [34]. The approach demonstrates excellent stereoselectivity while providing access to both syn and anti diastereomeric series [34].

Green Chemistry Considerations

Environmental Metrics and Sustainability

Environmental assessment of reboxetine synthesis has become increasingly important as pharmaceutical companies adopt comprehensive green chemistry programs that emphasize sustainable manufacturing practices [11] [35] [12]. Process Mass Intensity (PMI) has emerged as the primary metric for evaluating synthetic efficiency, quantifying the total mass of materials required to produce each kilogram of final product [11] [36] [37].

Comparative analysis of reboxetine synthesis routes reveals dramatic differences in environmental impact between classical resolution and modern enantiospecific approaches [11] [12]. The original resolution-based synthesis exhibited a complete E-factor of 85.5 kg waste per kg product, while the optimized enantiospecific route achieved a complete E-factor of 13.8 kg waste per kg product [11] [12]. This represents a greater than six-fold improvement in waste generation efficiency [11].

| Environmental Metrics Comparison | Resolution Route | Enantiospecific Route | Improvement |

|---|---|---|---|

| Simple E-factor | 50.3 | 3.9 | 92% reduction |

| Complete E-factor | 85.5 | 13.8 | 84% reduction |

| Process Mass Intensity | 86.5 | 14.8 | 83% reduction |

| Solvent Usage (kg/kg product) | 45.2 | 8.1 | 82% reduction |

| Overall Yield | 20.5% | 41% | 100% improvement |

The environmental impact assessment extends beyond simple mass considerations to encompass the inherent hazard characteristics of materials employed in synthesis [11] [35]. Environmental Score (ES) and Safety Hazard Score (SHS) methodologies provide quantitative frameworks for evaluating the environmental and safety implications of synthetic choices [13]. These metrics consider factors including biodegradability, bioaccumulation potential, and acute toxicity to provide comprehensive sustainability assessments [35] [13].

Solvent selection represents a critical component of environmental optimization, with substantial efforts directed toward replacing hazardous solvents with environmentally benign alternatives [11] [12]. The optimized reboxetine synthesis employs methanol, isopropanol, and ethyl acetate as primary solvents, replacing more hazardous systems used in earlier routes [11] [12]. These solvent choices contribute significantly to improved environmental profiles while maintaining synthetic efficiency [11].

Catalyst Recyclability and Efficiency

Catalyst recyclability has emerged as a fundamental consideration in sustainable reboxetine synthesis, with significant research efforts directed toward developing recoverable catalyst systems that maintain activity through multiple reaction cycles [38] [39] [40]. Heterogeneous catalysts offer particular advantages in this context, enabling straightforward catalyst recovery through filtration while minimizing product contamination [38] [39].

Supported palladium catalysts have demonstrated exceptional recyclability in reboxetine-related transformations, maintaining catalytic activity through extensive cycling protocols [39]. Research has established that polyethylene glycol-supported systems provide optimal balance between catalytic efficiency and recovery convenience [39]. These catalysts enable gram-scale synthesis of reboxetine intermediates while maintaining high enantiomeric excess through multiple uses [39].

Enzymatic catalysts represent another class of recyclable systems with significant potential for sustainable reboxetine synthesis [16] [22] [41]. Immobilized lipases demonstrate remarkable stability under reaction conditions while enabling efficient catalyst recovery through simple filtration [16] [41]. Studies have shown that Candida antarctica lipase B retains greater than ninety percent activity after ten reaction cycles, demonstrating the practical viability of enzymatic approaches [16].

The economic implications of catalyst recyclability extend beyond simple material costs to encompass processing efficiency and waste minimization [38] [39]. Catalyst recovery protocols must be designed to minimize energy consumption while maintaining catalyst integrity [38]. Research has established that thermal regeneration at moderate temperatures (400-500°C) effectively restores catalyst activity while avoiding sintering or support degradation [38].

Waste Reduction Strategies

Comprehensive waste reduction in reboxetine synthesis requires systematic evaluation of all process inputs and outputs, with particular emphasis on identifying opportunities for material recycling and process integration [11] [35] [12]. Solvent recovery represents the most significant opportunity for waste reduction, given that solvents typically constitute the largest mass component of pharmaceutical processes [11] [12].

Distillation-based solvent recovery protocols have been optimized for the reboxetine synthesis, enabling recovery and reuse of greater than ninety-five percent of process solvents [11]. This approach requires careful attention to impurity accumulation, with periodic solvent purification necessary to maintain process performance [11]. Economic analysis demonstrates that solvent recovery provides substantial cost savings while dramatically reducing environmental impact [11].

Reaction telescoping represents another powerful strategy for waste reduction, eliminating isolation and purification of synthetic intermediates while reducing overall solvent consumption [11] [42]. The reboxetine synthesis has been successfully telescoped to combine multiple synthetic transformations in single reaction vessels [11]. This approach reduces processing time and solvent usage while maintaining product quality [11].

Process intensification through flow chemistry offers additional opportunities for waste reduction and process efficiency improvement [42]. Continuous flow systems enable precise control of reaction conditions while minimizing residence times and reducing inventory requirements [42]. Research has demonstrated that key reboxetine transformations can be successfully implemented in flow systems with improved efficiency and reduced waste generation [42].

| Waste Reduction Strategy | Implementation | Waste Reduction | Additional Benefits |

|---|---|---|---|

| Solvent Recovery | Distillation | 95% solvent reuse | Cost savings |

| Reaction Telescoping | Multi-step sequences | 60% solvent reduction | Time savings |

| Process Intensification | Continuous flow | 40% overall reduction | Improved control |

| Catalyst Recycling | Heterogeneous systems | 90% catalyst reuse | Cost reduction |

Dates

Explore Compound Types